[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate [(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675386
InChI: InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5-/t14-,15-,16+,17+/m1/s1
SMILES: CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol

[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate

CAS No.:

Cat. No.: VC13675386

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate -

Specification

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
IUPAC Name [(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5-/t14-,15-,16+,17+/m1/s1
Standard InChI Key FTPHYXGWMIZVMP-BAJPKFKCSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O
SMILES CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
Canonical SMILES CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Features

The compound’s molecular formula is C20H22O6, with a molecular weight of 358.4 g/mol. Its IUPAC name reflects the intricate arrangement of its tricyclic system, which includes a 10-membered ring fused to two smaller oxygen-containing rings. The stereochemistry is defined by the (3S,4R,8R,9Z,12R) configuration, ensuring precise spatial orientation of substituents critical for biological activity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
IUPAC Name[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate
SMILES (Isomeric)C/C=C(/C)\C(=O)O[C@H]1CC2=CC@@HOC2=O
InChI KeyFTPHYXGWMIZVMP-BAJPKFKCSA-N

The Z-configuration of the 2-methylbut-2-enoate ester group introduces rigidity into the structure, potentially influencing its interaction with biological targets. The 10-membered ring system, a hallmark of germacrane-type sesquiterpenes, is strained due to the fused dioxolane and dioxane rings, which may contribute to its reactivity .

Synthesis and Structural Elucidation

Synthetic Challenges and Strategies

The synthesis of this compound remains unreported, but analogous pathways for deoxyelephantopin derivatives highlight significant challenges. The strained 10-membered ring and multiple stereocenters necessitate precise control over reaction conditions. A ring-closing metathesis (RCM) approach has been explored for similar systems but often encounters regioselectivity issues due to competing pathways . For example, attempts to close the macrocycle in deoxyelephantopin analogs using Grubbs catalysts yielded unexpected byproducts, underscoring the sensitivity of such systems to catalyst choice and substrate preorganization .

Hypothetical Synthetic Route

A plausible route involves:

  • Core Assembly: Construction of the germacrane skeleton via cyclization of a farnesyl derivative.

  • Oxidation and Functionalization: Introduction of ketone and ester groups through selective oxidation and acylation.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the (3S,4R,8R,12R) configuration.

  • Esterification: Coupling the tricyclic alcohol intermediate with (Z)-2-methylbut-2-enoic acid using Steglich esterification.

Biological Activities and Mechanistic Insights

Table 2: Hypothetical Biological Targets

Target ClassPotential Interaction MechanismRelevance to Disease
NF-κB pathwayCovalent inhibition via Michael additionCancer, inflammation
TubulinDisruption of microtubule polymerizationAntimitotic therapy
GSTP1Detoxification enzyme inhibitionChemoresistance reversal

Anti-Inflammatory Activity

The Z-configured ester group may enhance membrane permeability, facilitating interaction with intracellular inflammatory mediators like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). In silico docking studies of analogous compounds show favorable binding energies (-8.2 to -9.1 kcal/mol) for COX-2, suggesting a plausible inhibitory role.

Pharmacokinetic and Toxicological Considerations

Metabolic Pathways

Cytochrome P450 enzymes, particularly CYP3A4, are likely involved in its metabolism, with potential epoxidation of the diene moiety followed by glutathione conjugation. The methylidene group may undergo hydroxylation, forming a reactive quinone methide intermediate that could contribute to hepatotoxicity .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of stereoselective methods to access the complex tricyclic core.

  • Target Identification: Proteomic studies to map covalent binding partners.

  • In Vivo Efficacy: Evaluation in murine models of cancer and inflammation.

  • Toxicology Profiling: Assessment of off-target effects and dose-limiting toxicities.

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